molecular formula C49H48O20 B1245763 Vanicoside B

Vanicoside B

Cat. No.: B1245763
M. Wt: 956.9 g/mol
InChI Key: ALSDWGAQQGXOHC-PWYSLETCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vanicoside B is a natural product found in Fallopia sachalinensis, Persicaria perfoliata, and other organisms with data available.

Scientific Research Applications

Anticancer Activity

Vanicoside B has demonstrated promising anticancer properties. In a study, this compound isolated from Persicaria dissitiflora exhibited antiproliferative activity against triple-negative breast cancer (TNBC) cells, particularly MDA-MB-231 cells. It was observed that this compound suppressed cyclin-dependent kinase 8 (CDK8)-mediated signaling pathways, induced cell cycle arrest, and apoptosis in TNBC cells. Additionally, it inhibited tumor growth in a mouse xenograft model of TNBC without significant toxicity, suggesting its potential as a therapeutic agent for aggressive human breast cancer (Donghwa Kim et al., 2019). Similarly, another study showed that vanicosides A and B from Reynoutria sachalinensis exerted cytotoxic effects against melanoma cell lines, inducing apoptotic cell death pathways (I. Nawrot-Hadzik et al., 2020).

β-Glucosidase Inhibitory Activities

This compound has shown β-glucosidase inhibitory activity. A study involving phenylpropanoid glycosides, vanicoside A and B, from the rhizomes of giant knotweed (Polygonum sachalinense), revealed significant inhibitory effects on β-glucosidase. These findings suggest potential therapeutic applications in conditions where β-glucosidase activity is implicated (Y. Kawai et al., 2006).

Antimicrobial Effects

This compound possesses antimicrobial properties. Research on the rhizomes of Polygonum sachalinense identified this compound as having antimicrobial activity against the fish pathogen Photobacterium damselae subsp. piscicida. The study suggested the structural importance of phenylpropanoids esterified with sucrose for antimicrobial activity, indicating a potential role in treating certain bacterial infections (H. Kumagai et al., 2005).

Antioxidant Activity

This compound has been associated with antioxidant activities. In a study involving the whole plant of Polygonum hydropiper, this compound demonstrated significant antioxidant activity in the DPPH radical scavenging assay. This indicates its potential use in conditions where oxidative stress plays a role (P. Kiem et al., 2008).

Potential in COVID-19 Treatment

This compound was studied for its inhibitory activity against SARS-CoV-2 Mpro, a key enzyme in the replication of the COVID-19 virus. The study found moderate inhibition, suggesting a possible role in the treatment or management of COVID-19 (I. Nawrot-Hadzik et al., 2021).

Properties

Molecular Formula

C49H48O20

Molecular Weight

956.9 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C49H48O20/c1-62-36-24-31(8-19-35(36)53)12-22-40(55)63-25-37-43(58)45(60)46(61)48(66-37)69-49(27-65-41(56)21-10-29-4-15-33(51)16-5-29)47(67-42(57)23-11-30-6-17-34(52)18-7-30)44(59)38(68-49)26-64-39(54)20-9-28-2-13-32(50)14-3-28/h2-24,37-38,43-48,50-53,58-61H,25-27H2,1H3/b20-9+,21-10+,22-12+,23-11+/t37-,38-,43-,44-,45+,46-,47+,48-,49+/m1/s1

InChI Key

ALSDWGAQQGXOHC-PWYSLETCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O

synonyms

vanicoside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vanicoside B
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Vanicoside B
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Vanicoside B
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Vanicoside B
Reactant of Route 6
Vanicoside B

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